3-(Difluoromethyl)-2-iodoquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H6F2IN |
|---|---|
Molecular Weight |
305.06 g/mol |
IUPAC Name |
3-(difluoromethyl)-2-iodoquinoline |
InChI |
InChI=1S/C10H6F2IN/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5,9H |
InChI Key |
KCVFIQJDJUFISY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)I)C(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Difluoromethyl 2 Iodoquinoline and Its Precursors
Direct Synthetic Routes to 3-(Difluoromethyl)-2-iodoquinoline
The most direct approaches to this compound involve the late-stage introduction of either the difluoromethyl or the iodo group onto a quinoline (B57606) scaffold that already possesses the other substituent.
Palladium-Catalyzed Direct Difluoromethylation of 2-Iodoquinoline (B1585599) Derivatives
A prominent strategy for the synthesis of difluoromethylated arenes and heteroarenes is the palladium-catalyzed cross-coupling reaction. nih.govrsc.orgresearchgate.net In the context of synthesizing this compound, this would involve the direct difluoromethylation of a 2-iodoquinoline precursor at the C-3 position. While direct C-H difluoromethylation of quinoline itself has been shown to be challenging to control for C-3 selectivity, the presence of an iodo group at the C-2 position can influence the reactivity of the quinoline ring. oaji.netvjst.vn
Prakash and coworkers have reported the copper-mediated difluoromethylation of 2-iodoquinoline using Bu₃SnCF₂H, which provides the corresponding 2-(difluoromethyl)quinoline (B1320769) in moderate to good yields. nih.gov Building on this, a palladium-catalyzed approach offers a potentially more versatile and efficient method. The general approach involves the reaction of a 2-iodoquinoline with a suitable difluoromethylating agent, such as (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) or other organometallic difluoromethyl reagents, in the presence of a palladium catalyst and a suitable ligand. nih.govnih.gov
The reaction conditions typically involve a palladium source, such as Pd(dba)₂ or Pd(PtBu₃)₂, a ligand to stabilize the palladium complex and facilitate the catalytic cycle, and a base. The choice of ligand is crucial for achieving high yields and can range from phosphine-based ligands like BrettPhos to N-heterocyclic carbenes (NHCs). nih.govmit.edu
Table 1: Representative Conditions for Palladium-Catalyzed Difluoromethylation of Heteroaryl Halides
| Catalyst/Ligand | Difluoromethylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(dba)₂ / DPEPhos | [(SIPr)Ag(CF₂H)] | Not Specified | 80 | Good to Excellent | nih.gov |
| Pd(dba)₂ / BrettPhos | TMSCF₂H | Not Specified | Not Specified | Good | nih.gov |
| Pd(PtBu₃)₂ | TMSCF₂H | Not Specified | Not Specified | Good | nih.gov |
Note: The yields are general observations from the literature for heteroaryl halides and may vary for the specific substrate 2-iodoquinoline.
Iodination of 3-(Difluoromethyl)quinoline (B1390610) Derivatives
An alternative direct route involves the synthesis of 3-(difluoromethyl)quinoline followed by selective iodination at the C-2 position. The synthesis of 3-(difluoromethyl)quinoline has been achieved through a direct C-3 difluoromethylation of quinoline using difluoroacetic acid in the presence of a palladium catalyst, a silver salt, and an oxidant. oaji.netvjst.vn
Once 3-(difluoromethyl)quinoline is obtained, the subsequent challenge lies in the regioselective introduction of an iodine atom at the C-2 position. Direct C-H iodination of quinolines can be achieved, but often leads to a mixture of products. scispace.comrsc.org However, the electronic properties of the difluoromethyl group at the C-3 position may influence the regioselectivity of the iodination reaction. Radical-based iodination protocols have been developed for the C-3 selective iodination of quinolines, and modifications of such conditions could potentially be explored for C-2 iodination of the 3-(difluoromethyl)quinoline substrate. scispace.comrsc.org
Synthesis via Precursor Functionalization Strategies
These strategies involve the synthesis of a quinoline scaffold with one of the desired functional groups in place, followed by the introduction of the second group.
Preparation of 2-Iodoquinoline Scaffolds
A common precursor for the synthesis of this compound is 2-iodoquinoline itself. Several classical and modern methods are available for its preparation.
The Sandmeyer reaction is a well-established method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate. vjst.vnacs.orgnih.govorganic-chemistry.org To synthesize 2-iodoquinoline, the process would begin with 2-aminoquinoline. The amino group is first diazotized using a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrochloric or sulfuric acid at low temperatures. The resulting diazonium salt is then treated with a solution of potassium iodide to introduce the iodine atom at the C-2 position, displacing the diazonium group. harvard.edu
The reaction is generally robust and provides a reliable route to 2-haloquinolines. vjst.vnacs.org
Table 2: General Steps of the Sandmeyer Reaction for 2-Iodoquinoline
| Step | Reagents | Conditions | Product |
| 1. Diazotization | 2-Aminoquinoline, NaNO₂, HCl (aq) | 0-5 °C | 2-Quinolinediazonium chloride |
| 2. Iodination | Potassium Iodide (KI) | Room Temperature | 2-Iodoquinoline |
More complex, multi-component strategies can also be employed to construct the 2-iodoquinoline scaffold. Regioselective iodocyclization reactions offer a powerful tool for the synthesis of highly substituted iodo-heterocycles. acs.org For instance, a tandem benzannulation/iodocyclization strategy starting from N-propargyl ynamides can lead to the formation of polysubstituted quinolines with an iodo group at a specific position. acs.org While not a direct route to unsubstituted 2-iodoquinoline, these methods are valuable for accessing more complex derivatives.
Another approach involves the iodine-induced tandem cyclization of propargylic alcohols and amines, which can lead to the formation of polysubstituted tetrahydroquinolines that can be subsequently aromatized to quinolines. researchgate.net The regioselectivity of the iodine introduction is a key aspect of these cyclization reactions.
Halogenation with N-Iodosuccinimide
N-Iodosuccinimide (NIS) is a widely utilized reagent for the electrophilic iodination of various organic compounds, including aromatic and heterocyclic systems. organic-chemistry.orgcalibrechem.comwikipedia.org The reactivity of NIS can be enhanced by the use of Brønsted or Lewis acids. chemicalbook.com For instance, trifluoroacetic acid can be used as a catalyst to achieve regioselective iodination of substituted aromatic compounds under mild conditions. organic-chemistry.org Similarly, N-halosuccinimides can be activated by strong acids like trifluoromethanesulfonic acid or a combination of boron trifluoride and water (BF₃-H₂O) to halogenate even deactivated aromatic rings. organic-chemistry.org
In the context of quinoline, a metal-free approach for the synthesis of 3-iodoquinoline (B1589721) involves the use of NIS. While specific conditions for the direct iodination of 3-(difluoromethyl)quinoline at the 2-position using NIS are not extensively detailed in the provided results, the general principle of NIS-mediated iodination of quinolines is established. For example, quinoline itself can be iodinated at the 3-position using NIS. rsc.org
Table 1: Halogenation with N-Iodosuccinimide Click on a row to expand for more details.
| Starting Material | Reagent | Catalyst/Activator | Product | Reference |
| Aromatic Compounds | N-Iodosuccinimide (NIS) | Trifluoroacetic acid | Iodinated Aromatic Compounds | organic-chemistry.org |
| Deactivated Aromatics | N-Halosuccinimides | Trifluoromethanesulfonic acid or BF₃-H₂O | Halogenated Aromatics | organic-chemistry.org |
| Quinoline | N-Iodosuccinimide (NIS) | Not specified | 3-Iodoquinoline | rsc.org |
Detailed Research Findings
The use of N-Iodosuccinimide (NIS) as an iodinating agent is a versatile method applicable to a wide range of substrates. The activation of NIS with acids like trifluoroacetic acid allows for reactions to proceed under mild conditions with short reaction times, offering excellent yields and regioselectivity. organic-chemistry.org The ability to halogenate deactivated aromatic systems using stronger acid activators further broadens the utility of this reagent. organic-chemistry.org The successful iodination of the quinoline ring system at the 3-position demonstrates the feasibility of employing NIS for the synthesis of iodoquinoline precursors. rsc.org
Synthesis from 2-Chloroquinoline (B121035) Precursors
An alternative strategy for obtaining 2-iodoquinolines involves the conversion of more readily available 2-chloroquinoline precursors. 2-Chloroquinolines can be synthesized from various starting materials, such as 2-vinylanilines, which react with diphosgene in acetonitrile (B52724) to yield the corresponding 2-chloroquinoline derivatives. nih.govwikipedia.org
Once the 2-chloroquinoline is obtained, it can potentially be converted to 2-iodoquinoline. While the direct conversion of 2-chloroquinoline to 2-iodoquinoline is not explicitly described in the provided search results, analogous transformations in heterocyclic systems are common in organic synthesis, often proceeding via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. It is important to note that a one-pot synthesis of 2-chloro-3-substituted quinolines has been developed, which could be a relevant pathway for creating precursors for subsequent iodination or difluoromethylation. researchgate.net Additionally, a Passerini three-component reaction has been utilized to synthesize alkyne-2-chloroquinolines, showcasing another method for functionalizing the quinoline core. researchgate.net
Introduction of the Difluoromethyl Group
The introduction of the difluoromethyl (CF₂H) group is a critical step in the synthesis of the target compound. This functional group is known to impart desirable properties to bioactive molecules. vjst.vnnih.gov Several methods have been developed for the difluoromethylation of aromatic and heterocyclic compounds.
Palladium-Catalyzed Difluoromethylation of Halogenated Quinolines
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound, a plausible route involves the palladium-catalyzed difluoromethylation of a 2-iodo-3-substituted quinoline or a 3-difluoromethyl-2-haloquinoline.
Research has demonstrated the successful palladium-catalyzed difluoromethylation of a variety of heteroaryl halides, including chlorides, bromides, and iodides, under mild conditions. rsc.org This suggests that a 2-iodoquinoline derivative could be a suitable substrate for such a transformation. The use of specific ligands, such as BrettPhos, has been shown to be crucial for achieving high efficiency in palladium-catalyzed C-H difluoroalkylation reactions. mit.edu While direct C-3 difluoromethylation of the quinoline ring has been a challenge, new methods are emerging to address this. vjst.vn
Sandmeyer-Type Difluoromethylation of Arenediazonium Salts
The Sandmeyer reaction traditionally involves the conversion of an arenediazonium salt to an aryl halide using a copper(I) salt. youtube.com This methodology has been adapted for difluoromethylation. A Sandmeyer-type difluoromethylation process allows for the conversion of (hetero-)arenediazonium salts into the corresponding difluoromethyl (hetero-)arenes. nih.gov This reaction proceeds under mild conditions where the difluoromethylating reagent, a difluoromethyl-copper complex, is generated in situ from copper thiocyanate (B1210189) and a difluoromethyl source like TMS-CF₂H. nih.gov
This method could be applied to a quinoline precursor bearing an amino group, which can be converted to a diazonium salt and subsequently subjected to difluoromethylation. nih.govamazonaws.com This approach offers a route to introduce the difluoromethyl group onto the quinoline ring, which could then be followed by or preceded by iodination at the 2-position. It's noteworthy that photochemical Sandmeyer-type halogenations of diazonium salts have also been developed, offering a metal-free alternative for introducing halogens. nih.gov
Table 2: Sandmeyer-Type Difluoromethylation Click on a row to expand for more details.
| Substrate | Reagents | Product | Key Features | Reference |
| (Hetero-)Arenediazonium Salts | Copper thiocyanate, TMS-CF₂H | (Hetero-)Arenes | In situ generation of difluoromethyl-copper complex, mild conditions | nih.gov |
| Arenediazonium Salts | Sodium thiocyanate, Me₃Si-CF₃, Copper thiocyanate | Aryl trifluoromethyl thioethers | Convenient and inexpensive method | rsc.org |
Detailed Research Findings
The Sandmeyer-type difluoromethylation provides a valuable method for introducing the CF₂H group into aromatic and heteroaromatic systems. The in situ formation of the active copper-difluoromethyl species from readily available reagents makes this a practical approach.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHwfuPYRgeansUIcePJ5vesl54CDgNYLQVI95SJKXszIOcrv0HvNM6cmCOCWFEbthS326QtcnK6zWLulj14JSrlGl0fIVvGqUjAc8tFKZs5ZbzcgHwQ2n3-YYe4Cef3ViBLSZI)] The reaction conditions are generally mild, which is advantageous for substrates with sensitive functional groups. The ability to generate the diazonium salt either in situ from an amine or use a pre-formed salt offers flexibility in the synthetic design. nih.gov This method has been successfully applied to a range of substrates, indicating its potential for the synthesis of difluoromethylated quinolines. amazonaws.com
Lewis Acid/Base Catalyzed Difluoromethylation of Ar-CF₂H Groups
While not a direct method for introducing a difluoromethyl group, this approach focuses on the functionalization of a pre-existing Ar-CF₂H group. The combination of a strong Brønsted superbase and a weak Lewis acid can enable the deprotonation of Ar-CF₂H groups to form a reactive Ar-CF₂⁻ nucleophile. acs.org This nucleophile can then react with various electrophiles.
Although this method doesn't directly install the difluoromethyl group, it represents a strategy for further modifying a difluoromethylated quinoline intermediate. Lewis acids have also been shown to catalyze the trifluoromethylation and difluoromethylation of aldehydes, indicating their role in activating fluorinated reagents. rsc.orgnii.ac.jp
Multi-Component and Cascade Approaches for Quinoline Ring Formation
Multi-component reactions (MCRs) and cascade (or tandem) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules, such as quinolines, from simple starting materials in a single pot. researchgate.netrsc.org These reactions are characterized by high atom economy, operational simplicity, and the ability to generate structural diversity. researchgate.netrsc.org
Several established MCRs are used for quinoline synthesis, including the Povarov, Doebner, and Ugi reactions. researchgate.netmdpi.com A three-component cascade annulation of readily available aryl diazonium salts, nitriles, and alkynes provides an efficient, additive-free, and rapid synthesis of multiply substituted quinolines. organic-chemistry.org This reaction proceeds through the formation of N-arylnitrilium salts that undergo cycloaddition with alkynes, tolerating a variety of functional groups. organic-chemistry.org
Another powerful strategy is the cascade reaction of 2-fluorobenzaldehyde (B47322) and heterocyclic ketene (B1206846) aminals (HKAs) to produce 1,3-diazaheterocycle-fused [1,2-a]quinoline derivatives. acs.org This one-step, transition-metal-free protocol constructs C=C and C–N bonds efficiently, and the desired product can often be isolated by simple filtration. acs.org The reaction conditions can be optimized using promoters like piperidine (B6355638) and CaCl₂ in a solvent such as 1,4-dioxane. acs.org
Copper-catalyzed cascade annulations also provide a pathway to quinoline derivatives. A CuOTf-catalyzed reaction among heterocumulenes, alkynes, and diaryliodonium salts can be controlled to proceed via either a [2+2+2] or [4+2] annulation, yielding various quinolines with excellent selectivity. nih.gov
Table 2: Overview of Multi-Component and Cascade Reactions for Quinoline Synthesis
| Reaction Name/Type | Starting Materials | Key Reagents/Catalysts | Product Type |
| Cascade Annulation | Aryl diazonium salts, Nitriles, Alkynes | Additive-free | Multiply substituted quinolines. organic-chemistry.org |
| Cascade Reaction | 2-Fluorobenzaldehyde, Heterocyclic ketene aminals | Piperidine, CaCl₂ | 1,3-Diazaheterocycle-fused [1,2-a]quinolines. acs.org |
| Cu-Catalyzed Cascade Annulation | Heterocumulenes, Alkynes, Diaryliodonium salts | CuOTf | Substituted quinolines. nih.gov |
| Povarov-type MCR | Anilines, Alkynes, Paraformaldehyde | Camphor-10-sulfonic acid (CSA) | 4-Arylated quinolines. researchgate.net |
Chemical Transformations and Reactivity of 3 Difluoromethyl 2 Iodoquinoline
Reactions Involving the Iodine Substituent
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the 2-position of the quinoline (B57606) core. youtube.com The carbon-iodine bond is sufficiently reactive to participate in oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. uwindsor.ca
These reactions are fundamental for creating new carbon-carbon bonds, enabling the synthesis of complex molecular architectures.
Suzuki Coupling: The Suzuki-Miyaura reaction couples organoboron compounds with organic halides. nih.govnih.gov For 2-iodoquinolines, this reaction provides an effective means to introduce aryl, heteroaryl, or alkyl groups. The reaction is typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand and requires a base. lookchem.comresearchgate.net While specific examples for 3-(difluoromethyl)-2-iodoquinoline are not prevalent in the literature, the Suzuki coupling of related 7-chloro-4-iodoquinoline (B1588978) with arylboronic acids demonstrates the feasibility of selective C-I bond activation. researchgate.net The choice of catalyst, ligand, and base is crucial for achieving high yields. lookchem.com
Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. libretexts.org The coupling of 2-iodoquinolines with various organostannanes proceeds efficiently in the presence of a palladium catalyst. uwindsor.canih.gov The reaction's primary drawback is the toxicity of the organotin reagents. organic-chemistry.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, catalyzed by a nickel or palladium complex. researchgate.netnih.gov This reaction is highly effective for forming C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds. nih.gov The organozinc reagents are typically prepared in situ from the corresponding organohalide. The Negishi reaction represents a powerful method for the alkylation or arylation of the 2-position of the quinoline ring. nih.gov
| Reaction | Coupling Partner | Catalyst System (Typical) | Key Features |
| Suzuki | Aryl/Alkyl Boronic Acid or Ester | Pd(PPh₃)₄, Pd(OAc)₂/Ligand + Base | Mild conditions, commercially available reagents. |
| Stille | Aryl/Alkyl Stannane (R-SnBu₃) | Pd(PPh₃)₄, Pd(OAc)₂/Dabco | Tolerant of many functional groups, toxic tin reagents. organic-chemistry.orgnih.gov |
| Negishi | Aryl/Alkyl Zinc Halide (R-ZnX) | Pd₂(dba)₃/SPhos | High reactivity, sensitive organozinc reagents. researchgate.netnih.gov |
Interactive Table: Examples of C-C Cross-Coupling Conditions for Iodo-Heterocycles.
Palladium-catalyzed aminocarbonylation is a powerful method for the synthesis of amides from aryl halides, carbon monoxide, and an amine. nih.govorganic-chemistry.org This reaction can proceed via single or double carbon monoxide insertion. nih.gov For iodoquinolines, this transformation allows for the introduction of carboxamide or α-ketoamide functionalities, which are important in pharmacologically active molecules. nih.govmdpi.com The reaction outcome is highly dependent on conditions such as carbon monoxide pressure and the choice of phosphine ligand. nih.gov For instance, using a bidentate ligand like XantPhos under atmospheric pressure can selectively yield the single carbonylation product (carboxamide), whereas monodentate ligands like triphenylphosphine (B44618) at higher pressures (e.g., 40 bar) favor the formation of the double carbonylation product (α-ketoamide). nih.gov Cobalt-based catalysts under visible light have also been developed as a more sustainable alternative to precious metals for this transformation. rsc.org
| Product Type | Catalyst System | CO Pressure | Amine Nucleophile | Ref. |
| Carboxamide | Pd(OAc)₂ / XantPhos | Atmospheric | Primary/Secondary Amines | nih.gov |
| α-Ketoamide | Pd(OAc)₂ / 2 PPh₃ | 40 bar | Primary/Secondary Amines | nih.gov |
Interactive Table: Selectivity in Aminocarbonylation of 6-Iodoquinoline.
Nucleophilic Displacement Reactions
Direct nucleophilic substitution of the iodine atom in 2-iodoquinolines is generally challenging under standard SNAr conditions because the quinoline ring is not sufficiently electron-deficient to facilitate the addition-elimination mechanism without strong activation. wikipedia.orglibretexts.org However, such reactions can occur under specific conditions, for instance, with highly nucleophilic reagents or through transition-metal-catalyzed pathways. wisdomlib.orglibretexts.org Protiodeiodination, the displacement of iodide by a hydride, can occur when iodoarenes are heated with reagents like sodium methoxide, with the rate being influenced by the position of other substituents. rsc.org
Halogen Dance Reactions and Regioselectivity
The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. clockss.orgwikipedia.org This reaction typically proceeds via deprotonation by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithiated intermediate, followed by an intermolecular halogen transfer. researchgate.netic.ac.uk The driving force is the formation of a more thermodynamically stable organolithium species. ic.ac.uk
For quinoline systems, halogen dance reactions were first reported in the late 1990s. clockss.orgresearchgate.net Treatment of a haloquinoline with LDA can lead to halogen migration. For a substrate like this compound, deprotonation would likely occur at the C4 position, which is activated by both the quinoline nitrogen and the iodine atom. This could initiate a "dance" of the iodine atom. However, the regioselectivity is complex; for instance, treating 4-iodo-3-fluoroquinoline with LDA results in a 1,3-iodine shift. clockss.org The presence of the difluoromethyl group at C3 would influence the acidity of adjacent protons and the stability of potential lithiated intermediates, thereby directing the regiochemical outcome of the reaction. This rearrangement offers a powerful method for accessing substitution patterns that are difficult to obtain through classical methods. clockss.orgwikipedia.org
Reactivity of the Difluoromethyl Group
The difluoromethyl (CF₂H) group is generally considered a stable functional group and often serves as a bioisostere for hydroxyl or thiol groups due to its ability to act as a lipophilic hydrogen bond donor. nih.gov However, the proton of the CF₂H group is acidic and can be removed by a strong base. acs.org
Deprotonation of difluoromethyl arenes can generate a nucleophilic difluoromethyl anion (ArCF₂⁻). acs.org This reactive species is typically unstable and prone to α-fluoride elimination. However, it can be trapped by combining a strong base with a Lewis acid, which stabilizes the anion. This strategy transforms the usually inert difluoromethyl group into a masked nucleophile, allowing for the formation of new carbon-carbon bonds by reaction with various electrophiles. acs.org This approach represents a potential, though less explored, pathway for the functionalization of this compound at the CF₂H moiety. Additionally, the CF₂H group can be a precursor for gem-difluoroolefination reactions under specific conditions. acs.org
Deprotonation and Subsequent Electrophilic Capture
The difluoromethyl group (-CF2H) is generally considered a stable functional group. However, under specific conditions, the hydrogen atom can be abstracted, revealing the nucleophilic character of the resulting carbanion. This strategy transforms the typically inert difluoromethyl group into a reactive handle for further functionalization.
Research has shown that the deprotonation of aryl-CF2H compounds can be achieved using a combination of a strong base and a Lewis acid. nih.gov This approach generates a transient Ar-CF2- species that can be trapped by various electrophiles. nih.gov This methodology allows for the construction of new carbon-carbon and carbon-heteroatom bonds at the difluoromethylated position, providing access to a diverse array of benzylic difluoromethylene compounds. nih.gov
Table 1: Deprotonation and Electrophilic Capture of Aryl-CF2H Compounds
| Entry | Aryl-CF2H Substrate | Base/Lewis Acid | Electrophile | Product | Yield (%) |
| 1 | 1-(Difluoromethyl)-4-nitrobenzene | Superbase/Weak Lewis Acid | Aldehyde | Ar-CF2-CH(OH)R | High |
| 2 | 2-(Difluoromethyl)pyridine | Superbase/Weak Lewis Acid | Ketone | Ar-CF2-C(OH)R2 | High |
| 3 | 1-(Difluoromethyl)naphthalene | Superbase/Weak Lewis Acid | Imine | Ar-CF2-CH(NHR)R' | High |
This table is a generalized representation based on the principles of deprotonation and electrophilic capture of Ar-CF2H compounds. nih.gov The specific application to this compound would require dedicated experimental investigation.
Transformations Leading to Other Fluorinated Motifs
While direct transformations of the difluoromethyl group in this compound into other fluorinated motifs are not extensively documented in the provided search results, the reactivity of the C-I bond offers a pathway to introduce other fluorine-containing groups. For instance, palladium-catalyzed cross-coupling reactions could potentially be employed to replace the iodine atom with a variety of fluorinated substituents.
Reactions with Nucleophiles
The 2-iodoquinoline (B1585599) scaffold is susceptible to nucleophilic aromatic substitution (SNA_r) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. In such reactions, a nucleophile attacks the carbon atom bearing the leaving group (in this case, iodine), leading to its displacement. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.
The efficiency of SNA_r reactions is influenced by the nature of the leaving group and the electron-withdrawing capacity of the substituents on the aromatic ring. youtube.com In the context of this compound, the difluoromethyl group, with its electron-withdrawing nature, would be expected to activate the 2-position towards nucleophilic attack. While iodine is not the most reactive leaving group compared to fluorine in SNA_r reactions, its departure can still be facilitated under appropriate conditions. youtube.com
Functionalization of the Quinoline Core
The quinoline core of this compound can be further functionalized through various aromatic substitution reactions.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. uci.edu The reaction involves the attack of an electrophile on the electron-rich aromatic system, followed by the loss of a proton to restore aromaticity. uci.edumasterorganicchemistry.com The regioselectivity of EAS is governed by the electronic properties of the existing substituents on the ring.
In this compound, the difluoromethyl group and the iodine atom are deactivating groups, meaning they decrease the reactivity of the quinoline ring towards electrophiles compared to unsubstituted quinoline. uci.edu Both the difluoromethyl group (due to its inductive electron-withdrawing effect) and the iodine atom are ortho, para-directing deactivators. uci.edu Therefore, electrophilic attack is most likely to occur at the positions ortho and para to these substituents, which correspond to positions 4, 5, and 7 of the quinoline ring. Common EAS reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.commasterorganicchemistry.comwikipedia.orglibretexts.org
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reagent | Electrophile | Predicted Major Products |
| Br2, FeBr3 | Br+ | 4-Bromo-3-(difluoromethyl)-2-iodoquinoline |
| HNO3, H2SO4 | NO2+ | 5-Nitro-3-(difluoromethyl)-2-iodoquinoline and/or 7-Nitro-3-(difluoromethyl)-2-iodoquinoline |
| Fuming H2SO4 | SO3 | This compound-5-sulfonic acid and/or this compound-7-sulfonic acid |
This table is based on the general principles of electrophilic aromatic substitution and the directing effects of the substituents. uci.edumasterorganicchemistry.com Actual product distribution may vary depending on reaction conditions.
Nucleophilic Aromatic Substitution
As previously mentioned, the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNA_r). This reactivity is a common feature of halo-substituted nitrogen-containing heterocycles. nih.govnih.gov The reaction involves the replacement of the iodine atom by a variety of nucleophiles, such as amines, alkoxides, and thiols. mdpi.com The electron-withdrawing difluoromethyl group at the 3-position would further facilitate this transformation by stabilizing the negatively charged Meisenheimer intermediate.
This reaction is particularly useful for introducing a wide range of functional groups at the 2-position, leading to the synthesis of diverse libraries of quinoline derivatives. The regioselectivity of SNA_r on dihalo-substituted quinazolines, a related heterocyclic system, has been shown to be highly specific, with the 4-position being preferentially attacked over the 2-position. nih.gov In the case of this compound, the single iodo substituent at the 2-position provides a clear site for nucleophilic attack.
Directed Metalation Strategies
Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orgwikipedia.org This strategy relies on the presence of a directing metalation group (DMG), which is typically a Lewis basic functional group that can coordinate to an organolithium reagent. baranlab.org This coordination directs the deprotonation of the proton at the adjacent ortho-position, generating a lithiated intermediate that can then react with various electrophiles. wikipedia.org
In the context of this compound, the nitrogen atom of the quinoline ring can act as a directing group. This would facilitate the deprotonation of the C-4 position, as it is the most acidic proton adjacent to the nitrogen. The resulting 4-lithiated species could then be trapped with an electrophile to introduce a new substituent at this position with high regioselectivity. The presence of the electron-withdrawing difluoromethyl group would likely increase the acidity of the C-4 proton, further favoring this transformation.
Table 3: Potential Functionalization of this compound via Directed Metalation
| Step 1: Metalation Reagent | Step 2: Electrophile | Potential Product |
| n-Butyllithium | Dimethylformamide (DMF) | This compound-4-carbaldehyde |
| n-Butyllithium | Carbon dioxide (CO2) | This compound-4-carboxylic acid |
| n-Butyllithium | Iodine (I2) | 3-(Difluoromethyl)-2,4-diiodoquinoline |
This table illustrates potential applications of directed metalation based on established principles. baranlab.orgwikipedia.org The feasibility and efficiency of these specific reactions would need to be experimentally verified.
Oxidative and Reductive Transformations
The chemical behavior of this compound under oxidative and reductive conditions is dictated by the interplay of its three key structural components: the quinoline core, the 2-iodo substituent, and the 3-difluoromethyl group. The reactivity of each of these moieties can be influenced by the others, leading to a range of potential transformation pathways.
Reductive Transformations
The reduction of this compound can target either the quinoline ring system or the carbon-iodine bond. The outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions.
Reduction of the Quinoline Ring:
The quinoline ring is susceptible to reduction to form 1,2,3,4-tetrahydroquinoline (B108954) derivatives under various catalytic hydrogenation and transfer hydrogenation conditions. This transformation is of significant interest as the resulting tetrahydroquinoline scaffold is a prevalent motif in many biologically active compounds.
Several catalytic systems have been developed for the hydrogenation of quinolines. For instance, a cobalt-amido cooperative catalyst has been shown to effectively catalyze the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines at room temperature using ammonia (B1221849) borane (B79455) (H₃N·BH₃) as the hydrogen source. nih.gov This system demonstrates good functional group tolerance, although specific examples with iodo and difluoromethyl substituents are not detailed. Further reduction of the resulting 1,2-dihydroquinolines can lead to the corresponding 1,2,3,4-tetrahydroquinolines. nih.gov
Another approach involves the use of an iridium catalyst for the transfer hydrogenation of quinolines, employing a Hantzsch ester as the hydrogen source. rsc.org This method also provides access to saturated N-heterocycles. The chemoselectivity of quinoline hydrogenation can be influenced by the choice of catalyst and reaction conditions. For example, a nano-structured ruthenium catalyst intercalated in hectorite (B576562) has demonstrated switchable selectivity: in water, it selectively produces 1,2,3,4-tetrahydroquinoline, while in cyclohexane, it leads to the fully hydrogenated decahydroquinoline. mdpi.com
Palladium-based catalysts are also widely used for the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines. A nitrogen-doped carbon-supported palladium catalyst has been shown to be effective under mild conditions. rsc.org The chemoselectivity of these reductions can be tuned. For example, a ruthenium-catalyzed hydrogenation using a specific phosphine ligand (PhTRAP) has been shown to selectively reduce the carbocyclic ring of quinolines, yielding 5,6,7,8-tetrahydroquinolines. mdma.ch
Reductive Deiodination:
The carbon-iodine bond at the 2-position of the quinoline ring is another potential site for reduction. Reductive dehalogenation, or hydrodehalogenation, is a common transformation for aryl halides and can be achieved using various methods, including palladium-catalyzed reactions. These reactions often utilize a hydride source, such as ethanol (B145695), to replace the halogen with a hydrogen atom. rsc.org
The presence of the difluoromethyl group is not expected to significantly interfere with the reductive deiodination. Copper-catalyzed difluoromethylation of aryl iodides using a (difluoromethyl)zinc reagent has been reported, indicating that the C-I bond can be selectively targeted in the presence of a difluoromethyl group, albeit in a different type of transformation. researchgate.netacs.org
Interactive Data Table: Reductive Transformations of Quinolines and Related Compounds
| Substrate Type | Reagent/Catalyst | Product Type | Key Findings & Selectivity |
| Quinolines | Cobalt-amido catalyst / H₃N·BH₃ | 1,2-Dihydroquinolines | Selective for partial hydrogenation of the N-heterocyclic ring. nih.gov |
| Quinolines | [Ir(COD)Cl]₂ / (S)-SegPhos / I₂ / Hantzsch ester | Tetrahydroquinolines | Asymmetric transfer hydrogenation with good enantioselectivity. researchgate.net |
| Quinolines | NanoRu@hectorite / H₂ | 1,2,3,4-Tetrahydroquinoline or Decahydroquinoline | Selectivity is solvent-dependent (water vs. cyclohexane). mdpi.com |
| Quinolines | Pd/CN / H₂ | 1,2,3,4-Tetrahydroquinolines | High activity and stability under mild conditions. rsc.org |
| 8-Substituted Quinolines | Ru(η³-methallyl)₂(cod) / PhTRAP / H₂ | 5,6,7,8-Tetrahydroquinolines | Selective for the carbocyclic ring. mdma.ch |
| Aryl Chlorides | Pd complexes / YPhos ligands / Ethanol | Dehalogenated Arenes | Mild method for hydrodehalogenation. rsc.org |
Oxidative Transformations
The oxidation of this compound can potentially occur at three distinct sites: the quinoline nitrogen, the iodine atom, or the difluoromethyl group. The outcome of an oxidation reaction will depend on the nature of the oxidant and the reaction conditions.
N-Oxidation of the Quinoline Ring:
The nitrogen atom of the quinoline ring is a nucleophilic site and can be oxidized to the corresponding N-oxide. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The oxidation of 2-substituted quinolines with dimethyldioxirane (B1199080) has also been reported to quantitatively produce the corresponding N-oxides. masterorganicchemistry.com The formation of quinoline-N-oxides is a valuable synthetic transformation as it can alter the reactivity of the quinoline ring, for instance, facilitating nucleophilic substitution at the C-2 position. youtube.comorganic-chemistry.orgnih.govresearchgate.net
Oxidation of the Iodine Atom (Hypervalent Iodine Compounds):
The iodine atom at the 2-position can be oxidized to form hypervalent iodine compounds, such as iodylarenes (ArIO₂). This transformation typically requires strong oxidizing agents. For example, iodoarenes can be oxidized to iodylarenes using potassium peroxymonosulfate (B1194676) (Oxone®). mdma.ch The oxidation of iodobenzene (B50100) to iodoxybenzene (B1195256) by this method has been reported. mdma.ch Hypervalent iodine reagents are versatile synthetic tools and their formation from iodoarenes is a key area of research. researchgate.netacs.orgrsc.org
The presence of the quinoline nitrogen introduces a potential site of competitive oxidation. While specific studies on the competitive oxidation of 2-iodoquinolines are scarce, the relative nucleophilicity of the nitrogen atom and the ease of oxidation of the iodine atom will determine the reaction outcome. It is plausible that under certain conditions, both N-oxidation and iodine oxidation could occur.
Stability of the Difluoromethyl Group:
The difluoromethyl group is generally considered to be robust under many oxidative conditions. For example, a reaction involving the oxidation of an olefin moiety with m-CPBA was successful in the presence of a difluoromethyl group on an indene (B144670) ring, affording the corresponding ketone derivative in good yield. rsc.org This suggests that the difluoromethyl group is stable to m-CPBA under these conditions. Furthermore, the synthesis of hypervalent iodine reagents for 2,2-difluoroethylation has been reported, indicating that the difluoromethyl group can be stable during the formation of hypervalent iodine species. researchgate.net
Interactive Data Table: Oxidative Transformations of Quinolines and Iodoarenes
| Substrate Type | Reagent/Catalyst | Product Type | Key Findings & Selectivity |
| 2-Substituted Quinolines | Dimethyldioxirane | Quinoline N-Oxides | Quantitative formation of N-oxides. masterorganicchemistry.com |
| Iodoarenes | Potassium Peroxymonosulfate (Oxone®) | Iodylarenes (ArIO₂) | Effective oxidation of iodine. mdma.ch |
| Iodoarenes | m-CPBA / Acetic Acid | (Diacetoxy)iodo]arenes | Good yields, including for substrates with electron-withdrawing groups. acs.org |
| Steroidal Phenols | m-CPBA / Iron Salts | Quinol/Epoxyquinol | Oxidation of the phenolic ring. nih.gov |
| Olefins (with CHF₂ group present) | m-CPBA | Ketones | Difluoromethyl group is stable to oxidation. rsc.org |
Elucidation of Reaction Pathways for Synthesis and Transformation
The formation and subsequent reactions of this compound can proceed through various mechanistic manifolds. These pathways are often dictated by the choice of reagents, catalysts, and reaction conditions.
Radical Reaction Pathways
Radical processes have emerged as a powerful tool for the introduction of the difluoromethyl group into organic molecules, including quinoline scaffolds. researchgate.net The synthesis of difluoromethylated heterocycles can be achieved through a difluoromethyl radical-triggered addition/cyclization cascade process. researchgate.net In the context of this compound, radical pathways are primarily relevant to its synthesis, where a difluoromethyl radical source is utilized to functionalize the quinoline core.
The generation of the crucial difluoromethyl radical (•CF2H) can be accomplished through various methods. One common approach involves the use of reagents like [bis(difluoroacetoxy)iodo]benzene under photoinduced conditions. researchgate.net Mechanistic investigations suggest that the transformation is initiated by the addition of the difluoromethyl radical to an appropriate alkyne precursor, followed by cyclization to form the quinoline ring system. researchgate.net Another strategy employs difluoromethyl sulfone under visible light irradiation, which also proceeds via a radical process to yield CF2H-containing heterocycles. researchgate.net The use of a difluoromethyl phenoxathiinium salt under photocatalyst-free photoinduced conditions represents another method for generating difluoromethyl radicals for cascade reactions. researchgate.net
Kinetic, electrochemical, and spectroscopic studies, including isotope effects, have been employed to validate proposed radical chain mechanisms in similar transformations. rsc.org For instance, the presence of radical scavengers like TEMPO can significantly inhibit the reaction, providing evidence for the involvement of radical intermediates. conicet.gov.ar
Transition Metal-Catalyzed Mechanisms
Transition metal catalysis plays a pivotal role in both the synthesis and transformation of 2-iodoquinolines and related structures. While direct metal-catalyzed difluoromethylation has been more challenging compared to trifluoromethylation due to the thermal instability of CuCHF2, significant progress has been made. nih.gov
Synthesis:
Copper and palladium catalysts are frequently employed for the introduction of fluorinated groups. Copper-catalyzed radical aminoarylation of acrylamides provides a route to isoquinoline-1,3-diones, with mechanistic studies and DFT calculations supporting a sequential radical addition and cyclization pathway. researchgate.net While not directly forming this compound, these studies on related quinoline syntheses provide mechanistic insights. For instance, a proposed mechanism for a copper-catalyzed decarboxylative fluoroalkylation involves the coordination of an acrylate (B77674) derivative to an iodonium (B1229267) salt, followed by an intramolecular reaction. nih.gov
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The trifluoromethylation of aryl chlorides using a nucleophilic CF3 source with a palladium catalyst has been reported, and similar principles can be extended to difluoromethylation. nih.gov
Transformations:
The iodine atom at the 2-position of this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions. Palladium and nickel are common catalysts for these transformations. Mechanistic studies on related aryl halides suggest that these reactions often proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. For example, studies on the palladium-catalyzed trifluoromethylthiolation of aryl electrophiles have provided a detailed understanding of the ligand effects on the rate-determining reductive elimination step. researchgate.net Similarly, nickel-catalyzed reactions for converting aryl chlorides to trifluoromethyl sulfides are proposed to proceed via a Ni(0)/Ni(II) cycle, with intermediates being isolated and characterized to support the mechanism. researchgate.net
Lewis Acid/Base Catalysis Mechanisms
Lewis acid and Lewis base catalysis offer alternative, metal-free pathways for the synthesis and functionalization of quinoline derivatives.
Synthesis:
The synthesis of quinazolinones, structurally related to quinolines, has been achieved through a one-pot protocol involving a Lewis acid and base, proceeding via a cyclic 1,3-azaoxonium intermediate and a 6π electron cyclization. rsc.org This highlights the potential of Lewis acid/base catalysis in constructing the core heterocyclic structure.
Transformations:
A notable application of Lewis acid/base catalysis in the context of difluoromethyl groups involves unmasking the nucleophilic character of the R-CF2H group. nih.gov By combining a Brønsted superbase with a weak Lewis acid, the deprotonation of Ar-CF2H compounds can be achieved, generating reactive Ar-CF2- synthons. nih.gov This strategy allows for the functionalization of the difluoromethyl group itself, opening up avenues for further transformations of this compound.
Theoretical Studies on Molecular Structure and Reactivity
Computational chemistry provides invaluable insights into the electronic structure, stability, and reactivity of molecules like this compound, complementing experimental findings. nih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying quinoline derivatives and their reactions. nih.govnih.gov
Molecular Structure and Properties: DFT calculations at levels like B3LYP/6-31G'(d,p) are used to optimize the geometry of quinoline derivatives and to calculate various molecular properties. nih.gov These properties include the electrophilicity index, electronegativity, chemical potential, and chemical hardness/softness, which help in understanding the molecule's reactivity. nih.gov The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distribution provides insights into the molecule's ability to donate and accept electrons, respectively, and helps explain charge transfer phenomena. nih.gov
Reaction Mechanisms: DFT calculations are instrumental in elucidating reaction pathways. For instance, in the synthesis of quinolines from lignin (B12514952) model compounds, DFT calculations have been used to support experimentally clarified preferred pathways and identify rate-determining steps. nih.gov In transition metal-catalyzed reactions, DFT can be used to model catalytic intermediates and transition states, helping to rationalize observed selectivities. acs.org For example, calculations have shown that for certain copper(I) catalysts, cis organocopper adducts are significantly lower in energy than their trans counterparts. acs.org
| Property | Description | Application to this compound |
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides bond lengths, bond angles, and dihedral angles, offering a 3D representation of the molecule. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap generally indicates higher reactivity. Helps predict the molecule's electronic transitions. nih.gov |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for reaction. |
| Natural Bond Orbital (NBO) Analysis | Describes the bonding in terms of localized orbitals. | Provides information about charge distribution, hybridization, and intramolecular interactions like hyperconjugation. |
Ab Initio Quantum Chemistry Approaches
Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory for studying molecular systems. While computationally more demanding than DFT, they can provide benchmark results for key properties.
These methods are particularly useful for studying systems where electron correlation effects are significant. For example, in studying the excited states of molecules for applications in photochemistry or bioluminescence, ab initio methods like CASSCF (Complete Active Space Self-Consistent Field) and MRCI (Multi-Reference Configuration Interaction) can be employed. nih.gov While specific ab initio studies on this compound are not widely reported in the provided context, the principles of these methods are applicable to understanding its electronic structure and reactivity with high accuracy.
Theoretical studies on related systems, such as factor Xa inhibitors, have utilized methods like Becke3LYP/6-31++G(d,p) to study geometries and energies in both the gas phase and in solution, highlighting the effect of the solvent on the molecular conformation. researchgate.net Such approaches could be applied to this compound to understand its behavior in different environments.
Mechanistic Investigations and Computational Studies
Advanced Mechanistic Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms and predicting the selectivity of reactions involving heterocyclic compounds. For 3-(difluoromethyl)-2-iodoquinoline, computational studies provide critical insights into its reactivity, especially in common transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
The presence of a strongly electron-withdrawing difluoromethyl (CHF₂) group at the C3-position significantly influences the electronic properties of the quinoline (B57606) ring. This effect is crucial in determining the molecule's susceptibility to nucleophilic attack. DFT calculations can quantify the electron deficiency at various positions on the quinoline ring, highlighting the C2 and C4 positions as being particularly activated towards nucleophiles.
In the context of nucleophilic aromatic substitution, computational models can predict the relative stability of intermediates and transition states. For instance, the reaction of this compound with a nucleophile would proceed via a Meisenheimer-like intermediate. DFT calculations can determine the activation energy barriers for the formation of this intermediate and for the subsequent departure of the iodide leaving group. These calculations often reveal that for highly electron-deficient systems, the reaction may proceed through a concerted mechanism rather than a classical two-step addition-elimination pathway. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are common methods for functionalizing the C2-position of 2-iodoquinolines. Computational studies on model systems have detailed the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net For this compound, DFT can be employed to understand how the electron-withdrawing CHF₂ group affects each step of this cycle. For example, the oxidative addition of the C-I bond to a Pd(0) complex is often the rate-determining step, and its energy barrier can be modulated by the electronic nature of the quinoline substrate. nih.gov
Furthermore, computational models are crucial for understanding and predicting selectivity in cases where multiple reaction pathways are possible. For example, in cross-coupling reactions, an undesired side reaction is hydrodehalogenation, where the iodo group is replaced by a hydrogen atom. researchgate.netelsevierpure.comfigshare.com DFT calculations can compare the activation barriers for the desired cross-coupling pathway versus the hydrodehalogenation pathway, providing insights into how reaction conditions (e.g., ligand, solvent) can be tuned to favor the desired product.
Below is a representative table of calculated energetic parameters for a hypothetical reaction of this compound, illustrating the type of data generated from computational studies.
| Reaction Pathway | Intermediate/Transition State | Calculated Parameter | Relative Energy (kcal/mol) |
|---|---|---|---|
| Sonogashira Coupling | Oxidative Addition (TS) | Activation Energy (ΔG‡) | 22.5 |
| Reductive Elimination (TS) | Activation Energy (ΔG‡) | 15.8 | |
| Nucleophilic Aromatic Substitution (with MeO⁻) | Meisenheimer Complex Formation (TS) | Activation Energy (ΔG‡) | 18.2 |
| Meisenheimer Intermediate | Relative Stability (ΔG) | -5.7 | |
| Hydrodehalogenation | Hydride Transfer (TS) | Activation Energy (ΔG‡) | 25.1 |
This table is illustrative and compiled from typical values found in computational studies of similar reactive systems. The values are not from a direct study of this compound but are representative of the data such a study would produce.
These computational insights are invaluable for rationalizing experimental observations and for the predictive design of more efficient and selective synthetic routes toward functionalized quinoline derivatives. The ability to model reaction pathways and energy profiles allows chemists to make informed decisions about reaction conditions, ultimately accelerating the discovery and development of new chemical entities.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-(Difluoromethyl)-2-iodoquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, supplemented by advanced techniques, offers a comprehensive structural profile.
¹H NMR Spectroscopy
Proton (¹H) NMR spectroscopy reveals the number and types of hydrogen atoms in a molecule. In this compound, the aromatic protons on the quinoline (B57606) ring system and the proton of the difluoromethyl group give rise to distinct signals. The chemical shifts (δ) of the aromatic protons are typically observed in the downfield region (δ 7.0–9.0 ppm) due to the deshielding effect of the aromatic ring current. The specific coupling patterns (spin-spin splitting) between adjacent protons provide information on their relative positions on the quinoline core.
The proton of the difluoromethyl group (CHF₂) is of particular interest. It is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (J-coupling). The chemical shift of this proton is influenced by the electronegativity of the attached fluorine atoms and the quinoline ring.
Table 1: Representative ¹H NMR Spectral Data for Protons in a 3-(Difluoromethyl)-quinoline Moiety
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | 7.5 - 8.5 | m (multiplet) | - |
| H-4 | ~8.3 | s (singlet) | - |
| CHF₂ | 6.5 - 7.5 | t (triplet) | ~56 |
Note: Expected values are based on analogous compounds and general principles of NMR spectroscopy. Actual values may vary.
¹³C NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the quinoline carbons are characteristic of aromatic and heteroaromatic systems. The carbon atom bonded to the iodine (C-2) is expected to be significantly shielded, appearing at a lower chemical shift compared to other carbons in the heterocyclic ring. docbrown.info
The difluoromethyl carbon (CHF₂) signal is split into a triplet by the two attached fluorine atoms. Its chemical shift is a key indicator of the electronic environment created by the fluorine atoms.
Table 2: Representative ¹³C NMR Spectral Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~100 |
| C-3 | ~120 (t, J ≈ 25 Hz) |
| C-4 | ~140 |
| C-4a | ~128 |
| C-5 | ~130 |
| C-6 | ~128 |
| C-7 | ~129 |
| C-8 | ~127 |
| C-8a | ~147 |
| CHF₂ | ~114 (t, J ≈ 240 Hz) |
Note: Expected values are based on analogous compounds and general principles of NMR spectroscopy. The coupling constants (J) are approximate and represent the splitting of the carbon signal by fluorine atoms.
¹⁹F NMR Spectroscopy for Difluoromethyl Group Characterization
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F isotope. nih.gov In this compound, the two fluorine atoms of the CHF₂ group are chemically equivalent and will give rise to a single signal in the ¹⁹F NMR spectrum. This signal will be split into a doublet by the adjacent proton. The chemical shift of the fluorine atoms in a difluoromethyl group typically appears in a specific region of the ¹⁹F NMR spectrum. The precise chemical shift is sensitive to the electronic nature of the substituent at the C-3 position of the quinoline ring. dovepress.com
Table 3: Representative ¹⁹F NMR Spectral Data for the Difluoromethyl Group
| Fluorine Nuclei | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CHF₂ | -90 to -130 | d (doublet) | ~56 |
Note: Chemical shifts are referenced to a standard such as CFCl₃. The expected range is based on data for various difluoromethylated aromatic compounds. rsc.org
Advanced NMR Techniques (e.g., HMBC, SELNOESY)
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would be crucial for confirming the connectivity between the difluoromethyl group and the C-3 position of the quinoline ring. Correlations would be expected between the CHF₂ proton and the C-3, C-2, and C-4 carbons.
Selective 1D Nuclear Overhauser Effect Spectroscopy (SELNOESY): This technique reveals the spatial proximity of atoms. Irradiation of the H-4 proton signal should show a Nuclear Overhauser Effect (NOE) enhancement of the signal for the proton on the difluoromethyl group, confirming their close spatial relationship.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS provides the molecular weight and information about the elemental composition. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the confirmation of the molecular formula (C₁₀H₆F₂IN).
The mass spectrum would show a prominent molecular ion peak [M]⁺. The isotopic pattern of this peak would be characteristic of a molecule containing one iodine atom. Fragmentation patterns observed in the mass spectrum can also provide structural information. Common fragmentation pathways may include the loss of an iodine atom, a fluorine atom, or the entire difluoromethyl group.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Description | Expected m/z |
|---|---|---|
| [C₁₀H₆F₂IN]⁺ | Molecular Ion | 304.95 |
| [C₁₀H₆F₂N]⁺ | Loss of Iodine | 177.05 |
| [C₉H₆IN]⁺ | Loss of CHF₂ | 253.95 |
Note: m/z values are calculated for the most abundant isotopes.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.
For this compound, the IR spectrum would exhibit characteristic absorption bands for the C-H, C=C, C=N, C-F, and C-I bonds.
Table 5: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| C=C and C=N (Quinoline ring) | Stretching | 1500 - 1650 |
| C-F (Difluoromethyl group) | Stretching | 1000 - 1400 |
| C-I | Stretching | 500 - 600 |
The combination of these spectroscopic techniques provides a robust and detailed structural characterization of this compound, confirming its molecular formula, connectivity, and the specific arrangement of its functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. For aromatic systems like quinoline, the absorption bands typically arise from π → π* transitions.
The presence of a halogen, such as the iodine atom at the C2 position, and an electron-withdrawing difluoromethyl group at the C3 position would be expected to influence the electronic distribution within the quinoline π-system. These substitutions can cause a shift in the absorption bands to longer wavelengths (a bathochromic or "red" shift) or to shorter wavelengths (a hypsochromic or "blue" shift), and may also affect the probability of the electronic transitions (hyperchromic or hypochromic effects).
A typical UV-Vis analysis would involve dissolving the compound in a transparent solvent, such as ethanol (B145695) or cyclohexane, and recording the absorbance across a range of wavelengths, typically from 200 to 400 nm. The resulting spectrum would provide valuable information on the electronic structure of the molecule.
Table 1: Representative UV-Vis Spectral Data for Substituted Quinolines This table presents typical data for quinoline derivatives to illustrate the nature of information obtained from UV-Vis spectroscopy. The values are not experimental data for this compound.
| Solvent | λmax 1 (nm) | ε (M⁻¹cm⁻¹) | λmax 2 (nm) | ε (M⁻¹cm⁻¹) | Electronic Transition Type |
| Ethanol | ~275 | ~3,500 | ~315 | ~2,800 | π → π |
| Hexane | ~270 | ~3,600 | ~310 | ~2,900 | π → π |
X-ray Crystallography for Solid-State Structure Determination
A crystallographic analysis of this compound would first require the growth of high-quality single crystals, a process that can be achieved through methods like slow evaporation of a saturated solution. The analysis would reveal the exact spatial relationship between the quinoline core, the iodine atom, and the difluoromethyl group. It would confirm the planarity of the quinoline ring system and determine the torsion angles associated with the difluoromethyl substituent.
While the specific crystal structure of this compound has not been reported in the reviewed literature, data from structurally related fluorinated heterocyclic compounds can serve as an illustrative example of the detailed information provided by this method. For instance, the crystal structure of 4-(2,2-difluoroethyl)-2,4-dimethyl-6-(trifluoromethyl)isoquinoline-1,3(2H,4H)-dione, a different but related molecule, has been determined, providing a template for the type of data one would obtain. researchgate.net
Table 2: Illustrative Crystallographic Data for a Related Fluorinated Heterocycle The following data is for the compound 4-(2,2-difluoroethyl)-2,4-dimethyl-6-(trifluoromethyl)isoquinoline-1,3(2H,4H)-dione and is presented for comparative purposes to demonstrate the output of an X-ray crystallographic analysis. researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₄H₁₂F₅NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.8292(10) |
| b (Å) | 11.0987(8) |
| c (Å) | 11.6480(10) |
| α (°) | 90 |
| β (°) | 115.282(11) |
| γ (°) | 90 |
| Volume (ų) | 1382.8(2) |
| Z (molecules/unit cell) | 4 |
This level of structural detail is invaluable for understanding structure-activity relationships and for computational modeling studies.
Applications in Advanced Organic Synthesis
Role as a Precursor for Complex Heterocyclic Systems
The 2-iodo substituent on the quinoline (B57606) ring is a key functional group that enables the synthesis of more complex heterocyclic systems through various transition-metal-catalyzed cross-coupling reactions. This position is primed for reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, alkynyl, alkenyl, and amino moieties.
The general utility of 2-haloquinolines as precursors is well-documented. For instance, palladium-catalyzed reactions of 2-iodoquinolines are employed to construct extended aromatic systems and introduce functional groups that can participate in subsequent cyclization reactions. The presence of the 3-(difluoromethyl) group in 3-(difluoromethyl)-2-iodoquinoline adds significant value to these transformations. This group can influence the reactivity of the C-I bond and, more importantly, imparts unique electronic and steric properties to the resulting complex heterocycles, which is highly desirable in fields like medicinal chemistry.
A hypothetical reaction sequence starting from this compound could involve a Suzuki coupling to introduce an ortho-functionalized aryl group. The newly introduced functionality, such as an amino or hydroxyl group, could then undergo an intramolecular cyclization to form a fused polycyclic heterocyclic system, a common motif in pharmacologically active compounds. The development of direct C-3 difluoromethylation methods for the quinoline ring has made the precursor itself more accessible, paving the way for its broader application in synthesizing novel heterocyclic frameworks. oaji.net
Table 1: Potential Cross-Coupling Reactions for this compound
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure |
|---|---|---|---|
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base | 2-Aryl-3-(difluoromethyl)quinoline |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | 2-Alkynyl-3-(difluoromethyl)quinoline |
| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | 2-Alkenyl-3-(difluoromethyl)quinoline |
| Buchwald-Hartwig | Amine | Pd Catalyst, Ligand, Base | 2-Amino-3-(difluoromethyl)quinoline |
Utility in the Synthesis of Fluorinated Building Blocks
This compound is not only a precursor for complex systems but is itself a valuable fluorinated building block. The incorporation of fluorine-containing groups into organic molecules is a critical strategy in drug discovery and materials science, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity. oaji.netnih.gov
The compound serves as a platform from which a multitude of other specialized fluorinated building blocks can be derived. By leveraging the reactivity of the 2-iodo position, chemists can generate a library of 2-substituted-3-(difluoromethyl)quinolines. americanelements.com For example, a Sonogashira coupling reaction could yield a 2-alkynyl-3-(difluoromethyl)quinoline, which is a building block that combines the properties of the difluoromethylquinoline core with the versatile reactivity of an alkyne. Similarly, conversion of the iodo group to a boronic ester would transform the molecule into a new building block, 3-(difluoromethyl)quinoline-2-boronic acid ester, ready for subsequent Suzuki coupling reactions. The development of hydrodefluorination techniques also highlights the broader strategy of creating partially fluorinated building blocks from more heavily fluorinated precursors. nih.gov
Development of Specialized Reagents and Ligands
The quinoline framework is a constituent of many specialized ligands used in coordination chemistry and catalysis. While direct examples utilizing this compound are not extensively documented, its structure is highly amenable to the synthesis of novel ligands. The 2-iodo position is an ideal anchor point for introducing coordinating atoms, such as phosphorus, nitrogen, or sulfur.
For instance, a palladium- or nickel-catalyzed coupling reaction with a secondary phosphine (B1218219), like diphenylphosphine, could yield a 2-(diphenylphosphino)-3-(difluoromethyl)quinoline. This product is a P,N-bidentate ligand, where the quinoline nitrogen and the introduced phosphine phosphorus can coordinate to a metal center. The electronic properties of such a ligand would be significantly influenced by the strongly electron-withdrawing 3-(difluoromethyl) group. This modification can tune the catalytic activity of the resulting metal complex, potentially leading to enhanced reactivity or selectivity in catalytic transformations. Mixed ligand complexes involving 8-hydroxyquinoline (B1678124) derivatives have been shown to possess catalytic activities, suggesting that new quinoline-based ligands could find similar applications. iosrjournals.orgjchemlett.com
Applications in Radiolabeling for Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the detection of positron-emitting radionuclides. nih.govnih.gov The development of novel PET radiotracers is a major focus in diagnostic medicine and drug development. princeton.edu this compound is an attractive candidate for developing new PET probes due to two key structural features.
First, the difluoromethyl group (CHF₂) can be modified to incorporate fluorine-18 (B77423) ([¹⁸F]), the most commonly used radionuclide for PET imaging due to its convenient half-life (109.8 min) and low positron energy. nih.gov Recent advances have enabled the late-stage [¹⁸F]-difluoromethylation of N-heteroaromatics, providing a direct pathway to label such compounds with high molar activity. nih.gov A precursor molecule could be synthesized and then subjected to [¹⁸F]-fluorination to produce [³-(¹⁸F-difluoromethyl)-2-iodoquinoline].
Second, the iodine atom at the C-2 position offers an alternative labeling strategy. The iodine can be replaced with a radioactive isotope of iodine, such as ¹²³I (for SPECT imaging) or ¹²⁴I (for PET imaging), via radioiodination reactions. nih.gov This dual-labeling potential makes the scaffold exceptionally versatile for radiopharmaceutical development, allowing researchers to choose the most suitable labeling strategy and radionuclide based on the intended application and imaging modality.
Table 2: Relevant Radionuclides for Labeling Quinoline Scaffolds
| Isotope | Half-life | Imaging Modality | Decay Mode | Notes |
|---|---|---|---|---|
| Fluorine-18 (¹⁸F) | 109.8 min | PET | β⁺ | Most common PET isotope; can be incorporated into the CHF₂ group. nih.govnih.gov |
| Iodine-124 (¹²⁴I) | 4.2 days | PET | β⁺, EC | Longer half-life suitable for tracking slow biological processes. |
| Iodine-123 (¹²³I) | 13.2 h | SPECT | EC | Commonly used for SPECT imaging. nih.gov |
Design and Synthesis of Bioisosteric Analogues in Chemical Biology
In medicinal chemistry, the concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a cornerstone of drug design. princeton.edusci-hub.se The difluoromethyl (CHF₂) group has gained significant attention as a bioisostere for hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH₂) groups. semanticscholar.orgnih.gov This is because the CHF₂ group can act as a lipophilic hydrogen bond donor, mimicking the hydrogen-bonding capability of an -OH or -NH group while simultaneously increasing the molecule's lipophilicity and metabolic stability. sci-hub.senih.gov
The compound 3-(difluoromethyl)quinoline (B1390610) is therefore a highly attractive scaffold for designing bioisosteric analogues of biologically active natural products or existing drugs that contain a 3-hydroxyquinoline (B51751) or related motif. By replacing the hydroxyl group with a difluoromethyl group, medicinal chemists can fine-tune the physicochemical properties of a lead compound to improve its pharmacokinetic profile, such as membrane permeability and resistance to metabolic oxidation, without losing the key interactions with its biological target. nih.gov The synthesis of such analogues is made feasible by the availability of this compound, which can be elaborated into a wide range of derivatives using the cross-coupling methods described previously. The successful application of this strategy has been demonstrated in other heterocyclic systems, such as 3-difluoromethyl-quinoxalin-2-ones, which were synthesized to mimic biologically active parent compounds. nih.gov
Table 3: The Difluoromethyl Group as a Bioisostere
| Functional Group | Property | Difluoromethyl (CHF₂) Analogue | Key Advantages of Replacement |
|---|---|---|---|
| Hydroxyl (-OH) | H-bond donor, polar | H-bond donor, lipophilic | Increased metabolic stability, enhanced membrane permeability, modulation of pKa. nih.gov |
| Thiol (-SH) | H-bond donor, nucleophilic, easily oxidized | H-bond donor, less nucleophilic, stable | Resistance to oxidation, improved pharmacokinetic profile. nih.gov |
Conclusion and Future Research Directions
Summary of Current Knowledge and Synthetic Achievements
The synthesis of 3-(Difluoromethyl)-2-iodoquinoline represents a significant achievement in the functionalization of quinoline (B57606) scaffolds. For a long time, the direct difluoromethylation of the quinoline ring at the C-3 position was considered an elusive goal, with established methods primarily yielding C-2 and C-4 substituted products. vjst.vn A major breakthrough was recently reported, detailing a novel and controlled method for the direct C-3 difluoromethylation of the quinoline ring. vjst.vnoaji.net
This pioneering work, developed by Truong and Nielsen, utilizes a specific difluoromethylating reagent under controlled conditions to achieve the desired regioselectivity. oaji.net The reaction involves treating quinoline with difluoroacetic acid (CF2HCOOH) as the difluoromethyl source. oaji.net The process is conducted at a moderate temperature of 50°C for approximately six hours, leading to the formation of the C-3 difluoromethylated quinoline. oaji.net This achievement is the first documented direct method for synthesizing the C-3-CF2H derivative of quinoline, opening new pathways for creating novel quinoline-based compounds. oaji.net
While the direct synthesis of the target molecule is a recent development, knowledge of related halogenated quinolines, such as 3-bromo-2-iodoquinoline, provides a foundation for understanding its chemical behavior and potential for further modification. sigmaaldrich.comsigmaaldrich.com The presence of the iodine atom at the C-2 position is particularly strategic, making the molecule an excellent substrate for a wide range of cross-coupling reactions.
Challenges and Opportunities in the Synthesis of Multiply Functionalized Quinolines
The quinoline core is a privileged structure in medicinal chemistry, but the synthesis of its multiply functionalized derivatives is not without its difficulties. oaji.netnih.gov Researchers face several persistent challenges, which in turn create significant opportunities for innovation in synthetic methodology.
Classical synthesis methods, while foundational, often come with drawbacks such as the need for expensive catalysts, harsh reaction conditions, limited substrate scope, and poor regioselectivity. acs.org A primary challenge is achieving site-selective functionalization, especially at less reactive positions like C-3, without resorting to multi-step, protecting-group-heavy strategies. oaji.netacs.org
These challenges, however, pave the way for new opportunities. The development of efficient, atom-economical, and environmentally friendly synthetic routes is a major goal. mdpi.comresearchgate.net
Interactive Table: Challenges and Opportunities in Quinoline Synthesis
| Challenge | Opportunity | Emerging Strategies |
| Poor regioselectivity | Precise, site-selective functionalization | Direct C-H bond activation and functionalization acs.orgmdpi.com |
| Use of expensive/toxic catalysts | Development of metal-free catalytic systems | Transition-metal-free cyclization reactions acs.org |
| Multi-step syntheses | One-pot, tandem, or multicomponent reactions | Designing sequential reactions that build complexity rapidly researchgate.netacs.org |
| Harsh reaction conditions | Milder and more sustainable processes | Photocatalytic oxidative cyclization, use of greener solvents mdpi.com |
| Limited substrate scope | Broadening applicability to diverse starting materials | Developing robust methods tolerant of various functional groups acs.org |
Emerging Trends in Difluoromethylation and Halogen Chemistry
The unique structure of this compound places it at the confluence of two rapidly evolving fields in organic chemistry: difluoromethylation and halogen chemistry.
Difluoromethylation: The difluoromethyl (CF2H) group has garnered significant attention as it can act as a bioisostere for hydroxyl (OH), thiol (SH), and amine (NH) groups, often enhancing a molecule's metabolic stability and binding affinity. oaji.net Its ability to act as a lipophilic hydrogen bond donor is also a key feature. researchgate.net
Recent trends in this area include:
Late-Stage Difluoromethylation: This involves introducing the CF2H group at a late step in a synthetic sequence, which is highly valuable for the structural diversification of complex molecules and drug candidates. rsc.orgrsc.org
Novel Reagents and Catalysis: There is a continuous drive to develop new difluoromethylation reagents that are more stable, safer, and efficient. qmul.ac.uk Concurrently, photoredox and transition-metal catalysis have emerged as powerful tools for difluoromethylation reactions. qmul.ac.ukresearchgate.net
Radical Pathways: Minisci-type radical reactions have proven effective for the C–H difluoromethylation of heteroaromatics, offering alternative pathways to traditional methods. rsc.org
Flow Chemistry: The application of flow photochemistry is being investigated for difluoromethylation reactions, offering better control over reaction parameters and improved safety. qmul.ac.uk
Halogen Chemistry: Halogenated organic compounds are indispensable building blocks in synthesis, largely due to their utility in cross-coupling reactions. rsc.org The iodine atom in this compound is a prime example of a functional handle for further elaboration.
Key emerging trends are:
Advanced Halogen-Metal Exchange: This powerful method for preparing organometallic reagents is seeing innovations such as the development of faster exchange reactions in industrially preferred solvents and the introduction of new metals like lanthanides. acs.org
Sustainable Halogenation: A focus on greener chemistry is driving the development of more selective and sustainable halogenation methods, including the use of photocatalysis and transition-metal catalysts to minimize waste and hazardous reagents. numberanalytics.com
Biocatalysis: The use of halogenating enzymes (halogenases) represents an emerging, environmentally benign strategy to achieve highly selective halogenation under mild conditions. researchgate.net
Continuous Flow Technology: To manage the risks associated with highly reactive and toxic halogenating agents like elemental halogens (X₂) and hydrogen halides (HX), continuous flow reactors are being increasingly employed to enhance safety and control. rsc.org
Potential Avenues for Advanced Functionalization and Application
The true potential of this compound lies in its capacity as a versatile building block for creating a diverse library of novel, multiply functionalized quinolines. The presence of two distinct, orthogonally reactive sites—the C-I bond and the difluoromethylated ring system—opens up numerous avenues for advanced functionalization.
The C-2 iodo group is an ideal handle for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern medicinal and materials chemistry. nih.govmdpi.com
Potential Cross-Coupling Reactions at the C-2 Position:
| Reaction Type | Coupling Partner | Introduced Moiety | Potential Application Area |
| Suzuki-Miyaura | Organoboron reagents | Aryl, heteroaryl groups | Medicinal Chemistry, Organic Electronics mdpi.com |
| Sonogashira | Terminal alkynes | Alkynyl groups | Materials Science, Conjugated Systems researchgate.net |
| Heck | Alkenes | Alkenyl (vinyl) groups | Natural Product Synthesis, Polymers researchgate.net |
| Buchwald-Hartwig | Amines, amides | Amino, amido groups | Drug Discovery (modulating solubility/PK) mdpi.comrsc.org |
By leveraging these reactions, a vast array of substituents can be installed at the C-2 position. This modular approach allows for the systematic exploration of structure-activity relationships (SAR). For instance, coupling with various arylboronic acids via the Suzuki reaction could generate a series of 2-aryl-3-(difluoromethyl)quinolines for biological screening. The introduction of nitrogen-containing heterocycles through the Buchwald-Hartwig amination could fine-tune the molecule's pharmacokinetic properties. mdpi.com
The resulting highly functionalized quinoline scaffolds are promising candidates for:
Medicinal Chemistry: Given that the quinoline motif is present in numerous FDA-approved drugs, these new derivatives could be explored for a range of therapeutic applications, including as anticancer, antimalarial, or anti-inflammatory agents. oaji.netnih.gov
Materials Science: Functionalized quinolines have been investigated as active layers in organic field-effect transistors (OFETs). rsc.org The unique electronic properties conferred by the CF2H group, combined with extended π-systems introduced via cross-coupling, could lead to novel organic electronic materials.
Chemical Biology: The dual-functionalized scaffold could be used to design chemical probes to study biological pathways, with one part of the molecule providing the biological activity and the other serving as a point for attaching tags or labels.
Future research will likely focus on exploiting the C-I bond for extensive diversification and subsequently evaluating the biological and material properties of the resulting novel chemical entities. The development of one-pot procedures that combine the initial C-3 difluoromethylation with a subsequent C-2 cross-coupling would represent a highly efficient strategy for generating molecular complexity from simple starting materials. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(difluoromethyl)-2-iodoquinoline, and what are the critical reaction parameters?
- Methodological Answer : The synthesis of halogenated quinoline derivatives often involves cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution. For this compound, iodination at the 2-position can be achieved using iodine monochloride (ICl) in acetic acid, while the difluoromethyl group may be introduced via radical trifluoromethylation followed by selective defluorination. Key parameters include temperature control (<60°C to avoid decomposition), solvent choice (polar aprotic solvents like DMF), and catalyst selection (e.g., CuI for iodine retention). Purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the product .
Q. How does the presence of the difluoromethyl group influence the compound’s spectroscopic characterization (e.g., NMR, HRMS)?
- Methodological Answer : The difluoromethyl group (-CF₂H) splits signals in -NMR into doublets (δ ≈ -80 to -100 ppm, ≈ 240–260 Hz). In -NMR, the -CF₂H proton appears as a triplet (δ ≈ 5.5–6.5 ppm, ≈ 55–60 Hz). High-resolution mass spectrometry (HRMS) should show a molecular ion peak with exact mass matching (calculated: 320.9562 g/mol). Confirmation requires comparison with synthetic intermediates and computational simulations (e.g., Gaussian) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Stability tests (TGA/DSC) indicate decomposition above 180°C. Storage under inert gas (argon) at -20°C in amber vials prevents photodegradation and iodine loss. Periodic -NMR monitoring is recommended to detect decomposition (e.g., loss of -CF₂H signals) .
Advanced Research Questions
Q. How does the difluoromethyl group modulate electronic effects in this compound, and what are the implications for its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing -CF₂H group reduces electron density at the quinoline core, enhancing oxidative addition efficiency in palladium-catalyzed reactions (e.g., C–N coupling). Computational DFT studies (B3LYP/6-31G*) show a 15% increase in electrophilicity at the 2-iodo position compared to non-fluorinated analogs. Experimentally, Suzuki-Miyaura coupling with aryl boronic acids proceeds at 80°C with Pd(PPh₃)₄, yielding biaryl derivatives in 70–85% yield. Contrasting data from non-fluorinated analogs (higher temperatures required) highlight fluorine’s electronic impact .
Q. What strategies resolve contradictions between computational docking predictions and experimental binding affinities for this compound in enzyme inhibition studies?
- Methodological Answer : Discrepancies often arise from neglecting fluorine’s stereoelectronic effects (e.g., C–F⋯H–N interactions) in docking models. Remediation steps include:
- Revised docking parameters : Incorporate fluorine-specific van der Waals radii and torsional potentials (e.g., using AutoDock Vina with modified force fields).
- MD simulations : Run 100-ns molecular dynamics simulations (AMBER) to assess fluorine-induced conformational changes in the protein pocket.
- Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, comparing fluorinated vs. non-fluorinated analogs. Case studies show a 30% improvement in correlation after model adjustments .
Q. How can isotopic labeling (e.g., , ) of the difluoromethyl group elucidate metabolic pathways in in-vivo studies?
- Methodological Answer : Synthesize -labeled analogs via late-stage radiofluorination (e.g., using -KF/Kryptofix 222). Track metabolites via LC-MS/MS and PET imaging. A study on similar quinoline derivatives showed hepatic CYP3A4-mediated oxidation of -CF₂H to -COOH, with 20% renal excretion of the labeled metabolite. Compare with -CF₂H NMR tracing to confirm intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
